molecular formula C7H10BrNS B8660142 2-(5-Bromothiophen-3-yl)propan-2-amine

2-(5-Bromothiophen-3-yl)propan-2-amine

Cat. No.: B8660142
M. Wt: 220.13 g/mol
InChI Key: MBUKEKSGKCTXIN-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-3-yl)propan-2-amine is a substituted thiophene derivative featuring a propan-2-amine group at the 3-position of a 5-bromothiophene ring. Its amine group contributes to basicity and hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)propan-2-amine

InChI

InChI=1S/C7H10BrNS/c1-7(2,9)5-3-6(8)10-4-5/h3-4H,9H2,1-2H3

InChI Key

MBUKEKSGKCTXIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC(=C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Aromatic Core Substituents Molecular Weight (g/mol) Key Characteristics
This compound Thiophene Br at C5, amine at C3 ~220.12 (estimated) Polarizable bromine, basic amine
2-(2-Bromo-5-fluorophenyl)propan-2-amine HCl Phenyl Br at C2, F at C5 336.78 Enhanced halogen interactions, salt form improves stability
2-(5-Bromopyridin-2-yl)propan-2-amine Pyridine Br at C5, amine at C2 N/A Increased basicity due to pyridine N
2-(3,5-Dichlorophenyl)propan-2-amine Phenyl Cl at C3 and C5 ~234.11 Higher lipophilicity, electron-withdrawing effects
2-(5-(tert-Butyl)oxazol-2-yl)propan-2-amine Oxazole tert-Butyl at C5 N/A Steric hindrance, improved metabolic stability
N-Ethyl-1-(3-fluorophenyl)propan-2-amine Phenyl F at C3, N-ethylated amine N/A Reduced amine basicity, enhanced CNS activity

Physicochemical and Reactivity Differences

  • Electronic Effects : The bromine atom in this compound increases electron density in the thiophene ring compared to fluorine or chlorine substituents in phenyl analogs. This polarizability may enhance π-stacking interactions in drug-receptor binding .
  • Basicity : Pyridine-based analogs (e.g., 2-(5-Bromopyridin-2-yl)propan-2-amine) exhibit higher basicity due to the aromatic nitrogen, whereas thiophene derivatives rely solely on the amine group for protonation .
  • Solubility : Halogenated phenyl derivatives (e.g., 2-(3,5-Dichlorophenyl)propan-2-amine) are less water-soluble than thiophene analogs due to increased hydrophobicity .

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